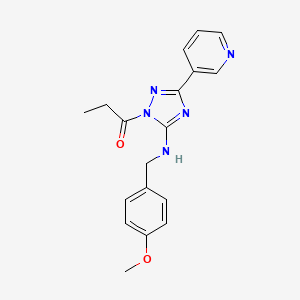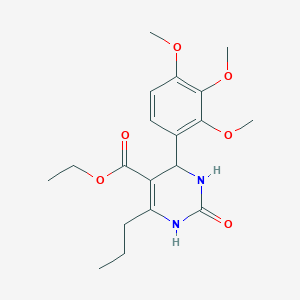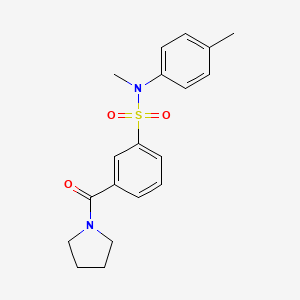
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as MPPT, is a chemical compound that belongs to the class of triazolamides. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have a positive effect on learning and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
作用机制
The exact mechanism of action of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act as a partial agonist of the GABA-A receptor. This receptor is responsible for the inhibitory neurotransmission in the brain, and its activation leads to a decrease in neuronal excitability. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, two neurotransmitters that are important for regulating mood and behavior. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to increase the levels of BDNF, a protein that is important for the growth and survival of neurons. N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
实验室实验的优点和局限性
One advantage of using N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its ability to cross the blood-brain barrier, making it an effective tool for studying the effects of drugs on the brain. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of using N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine and its effects on neurotransmitter systems in the brain. Finally, more research is needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine for its potential therapeutic applications.
合成方法
The synthesis of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the reaction of 4-methoxybenzyl chloride with propionyl chloride in the presence of anhydrous aluminum chloride. This reaction results in the formation of 4-methoxybenzyl propionate, which is then reacted with 3-pyridinyl hydrazine in the presence of triethylamine to yield N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. The purity of the synthesized compound is confirmed using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
属性
IUPAC Name |
1-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16(24)23-18(20-11-13-6-8-15(25-2)9-7-13)21-17(22-23)14-5-4-10-19-12-14/h4-10,12H,3,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBZXAVYNJTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5202042.png)

![N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5202054.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5202067.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(4-isopropyl-1,3-thiazol-2-yl)methyl]methylamine](/img/structure/B5202082.png)



![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)